3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid is a chemical compound with the molecular formula C10H9NO3S It is known for its unique structure, which includes a benzothiopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid typically involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrogen carbonate hydrolysis of the corresponding esters . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzothiopyran ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a potassium channel activator, influencing cellular processes by modulating ion flow . Additionally, its anti-inflammatory properties are linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: These compounds have shown significant antifungal activity.
3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids: Used in various chemical syntheses and known for their unique reactivity.
Uniqueness
3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid stands out due to its benzothiopyran ring system, which imparts unique chemical and biological properties. Its potential as a potassium channel activator and anti-inflammatory agent makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
86628-18-4 |
---|---|
Molekularformel |
C11H10O3S |
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
2-(4-oxo-2,3-dihydrothiochromen-2-yl)acetic acid |
InChI |
InChI=1S/C11H10O3S/c12-9-5-7(6-11(13)14)15-10-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,13,14) |
InChI-Schlüssel |
WSBIMPCUMHJQCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC2=CC=CC=C2C1=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.